1-(1-Phenyl-1H-pyrazol-5-YL)ethanone
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone involves the reaction of (0.01 mol) 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and ethyl formate in the presence of sodium methoxide in dry ether .Scientific Research Applications
Synthesis and Chemical Applications
- Pyrazoline derivatives, such as 1-(1-Phenyl-1H-pyrazol-5-yl)ethanone, serve as crucial scaffolds in heterocyclic compound synthesis. These compounds are foundational in creating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. The unique reactivity of these derivatives under mild conditions facilitates the generation of various heterocyclic compounds and dyes, highlighting their significance in synthetic chemistry and dye manufacturing (Gomaa & Ali, 2020).
Biomedical Applications
- Pyrazoline derivatives have demonstrated a wide array of pharmacological activities. They have been identified to possess antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. This broad spectrum of biological activities underscores the potential of pyrazoline-based compounds in therapeutic drug development (Shaaban, Mayhoub, & Farag, 2012).
- The synthesis and bioevaluation of novel pyrazole derivatives have shown potential in various applications, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. This demonstrates the versatility of pyrazole compounds in both agricultural and pharmaceutical fields (Sheetal et al., 2018).
Anticancer Research
- Research on pyrazoline derivatives has illuminated their significant anticancer activity. These studies have focused on developing new synthetic strategies to enhance the biological efficacy of pyrazoline compounds against various cancer types, indicating their promise as anticancer agents (Ray et al., 2022).
Catalysis
- Hybrid catalysts, employing organocatalysts, metal catalysts, and nanocatalysts, have been crucial in synthesizing pyrano[2,3-d]pyrimidine derivatives, showcasing the role of pyrazoline derivatives in facilitating complex chemical reactions through catalysis (Parmar, Vala, & Patel, 2023).
properties
IUPAC Name |
1-(2-phenylpyrazol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(14)11-7-8-12-13(11)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEPLNUVMOGCDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NN1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697919 | |
Record name | 1-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenyl-1H-pyrazol-5-YL)ethanone | |
CAS RN |
114998-59-3 | |
Record name | 1-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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